molecular formula C21H17N3O B5704795 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide

Katalognummer B5704795
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: BGBPCIIUXVGQSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide, also known as IMPY, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. IMPY is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and a benzamide moiety. In recent years, there has been an increasing interest in IMPY due to its ability to selectively bind to amyloid beta (Aβ) plaques, which are associated with Alzheimer's disease (AD).

Wirkmechanismus

The mechanism of action of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide involves its ability to selectively bind to Aβ plaques. Aβ is a peptide that is produced by the cleavage of amyloid precursor protein (APP). In AD, Aβ peptides aggregate to form insoluble plaques that accumulate in the brain. N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide binds to these plaques with high affinity and specificity, which allows for their detection and imaging. In addition, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to reduce Aβ plaque burden by promoting their clearance from the brain.
Biochemical and Physiological Effects
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to have a high affinity and specificity for Aβ plaques, which makes it a promising diagnostic tool for AD. In addition, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to reduce Aβ plaque burden and improve cognitive function in animal models of AD. However, the effects of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide on other biological systems are not well understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide is its high affinity and specificity for Aβ plaques, which makes it a useful tool for the diagnosis and treatment of AD. However, there are also some limitations to its use in lab experiments. For example, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide is a small molecule that can easily penetrate cell membranes, which can lead to nonspecific binding and false positives. In addition, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for the use of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide in scientific research. One potential application is in the development of new diagnostic tools for AD. N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has shown promise as a PET imaging agent for the detection of Aβ plaques in the brain, and further research is needed to optimize its use in clinical settings. Another potential application is in the development of new therapeutic agents for AD. N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to reduce Aβ plaque burden and improve cognitive function in animal models of AD, and further research is needed to determine its efficacy and safety in humans. Finally, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide could also be used as a tool for the study of Aβ aggregation and clearance mechanisms, which could lead to a better understanding of the pathogenesis of AD.

Synthesemethoden

The synthesis of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide involves a multistep process that starts with the preparation of 2-chloro-5-nitropyridine. This intermediate is then reacted with imidazole to form 2-chloro-5-nitroimidazo[1,2-a]pyridine. The next step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methylbenzoyl chloride to form N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide (N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide) (Figure 1).

Wissenschaftliche Forschungsanwendungen

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in the diagnosis and treatment of AD. Aβ plaques are one of the hallmarks of AD, and their accumulation in the brain is thought to contribute to the cognitive decline observed in patients with this disease. N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to selectively bind to Aβ plaques and can be used as a diagnostic tool for AD. In addition, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide has also been investigated as a potential therapeutic agent for AD. It has been shown to reduce Aβ plaque burden and improve cognitive function in animal models of AD.

Eigenschaften

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-5-7-17(8-6-15)21(25)22-18-11-9-16(10-12-18)19-14-24-13-3-2-4-20(24)23-19/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBPCIIUXVGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.